Ethyl (3-amino-2-chloropyridin-4-YL)acetate
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Overview
Description
Ethyl (3-amino-2-chloropyridin-4-YL)acetate is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-2-chloropyridin-4-YL)acetate typically involves the reaction of 3-amino-2-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-2-chloropyridin-4-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include nitro or nitroso derivatives.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
Ethyl (3-amino-2-chloropyridin-4-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (3-amino-2-chloropyridin-4-YL)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with different functional groups and applications.
3-Amino-2-chloropyridine: The parent compound without the ester group.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride: A closely related compound with similar properties
Uniqueness
Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-chloropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-7(13)5-6-3-4-12-9(10)8(6)11/h3-4H,2,5,11H2,1H3 |
InChI Key |
OHDCKPPIWIAVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Cl)N |
Origin of Product |
United States |
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